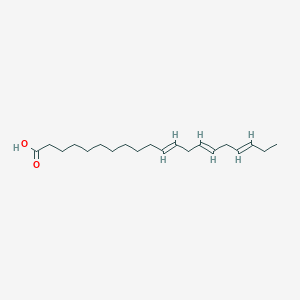![molecular formula C28H41NO3 B1234172 (5E,8E,11E,14E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B1234172.png)
(5E,8E,11E,14E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-hydroxy-3-methoxyphenyl)methyl]eicosa-5,8,11,14-tetraenamide is a member of methoxybenzenes and a member of phenols.
Aplicaciones Científicas De Investigación
Analgesic Potential
(5E,8E,11E,14E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide, also known as AM404, is a metabolite of the well-known analgesic paracetamol. AM404 inhibits endocannabinoid cellular uptake and binds weakly to CB1 and CB2 cannabinoid receptors. This compound is formed by fatty acid amide hydrolase (FAAH) in vivo and has shown potential in analgesic applications, comparable to paracetamol in certain tests (Sinning et al., 2008).
Biochemical Synthesis and Quantitation
The compound has also been involved in studies related to biochemical synthesis and quantitation. A labile intermediate phospho-anandamide, closely related to AM404, has been identified in mouse brain and macrophages. The precise quantitation of this intermediate was challenging due to its low concentration and chemical instability. Efforts in synthesizing a tetra-deuterated version of this compound aim to facilitate accurate quantitation, which is essential for understanding its role in novel biosynthetic pathways (Cheng et al., 2008).
Potential Impact on Cancer Cell Growth
There's research exploring the impact of compounds structurally similar to AM404 on cancer cell growth. For instance, Methoxychlor and triclosan, with structural resemblances, have been shown to induce ovarian cancer cell growth by regulating genes related to cell cycle and apoptosis. This suggests a potential pathway by which AM404 or its derivatives might influence cancer cell growth, although direct evidence with AM404 is still required (Kim et al., 2014).
Propiedades
Nombre del producto |
(5E,8E,11E,14E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide |
|---|---|
Fórmula molecular |
C28H41NO3 |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
(5E,8E,11E,14E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)/b8-7+,11-10+,14-13+,17-16+ |
Clave InChI |
QVLMCRFQGHWOPM-SHDWVJIKSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






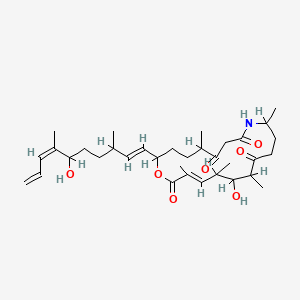

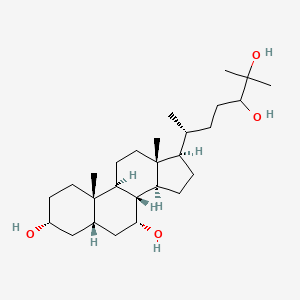
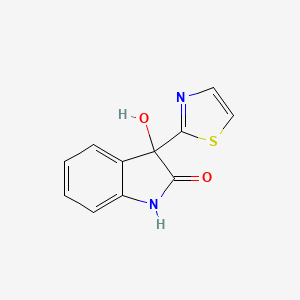
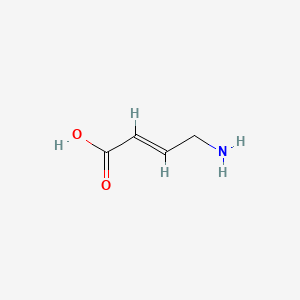
![3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1234104.png)
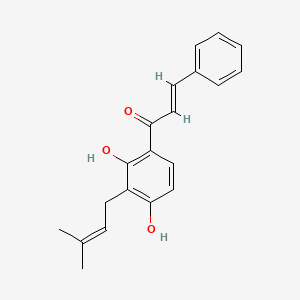
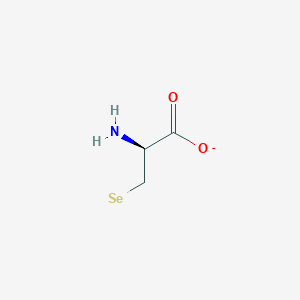
![(4S)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid](/img/structure/B1234109.png)

